molecular formula C11H19N5O2 B6151808 tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate CAS No. 1250999-00-8

tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

カタログ番号 B6151808
CAS番号: 1250999-00-8
分子量: 253.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate” is a compound that belongs to the class of triazolopyrazines . It is a white solid with a melting point of 103–105°C . This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered a significant part of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . In the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo [4,3-a]pyrazine platform . The compound has a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and hydrogenation . The cyclization process forms the [1,2,4]triazolo [4,3-a]pyrazine platform, and the hydrogenation process removes the protecting group .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 103–105°C . It is part of the class of triazolopyrazines, which are nitrogen-containing heterocycles .

科学的研究の応用

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo[4,3-a]pyrazine scaffold serves as a versatile building block in medicinal chemistry. It allows for the creation of focused small molecule libraries that are essential for drug discovery . These libraries can be used to develop compounds with a variety of substituents, which can be further tested for their therapeutic potential.

c-Met Kinase Inhibition

Derivatives of this compound have been explored as potential c-Met kinase inhibitors, which play a crucial role in cancer treatment . The inhibition of c-Met kinase can lead to the development of new anti-tumor drugs, particularly those that exhibit excellent activity against various cancer cell lines.

Genotoxic Impurity Quantification

This compound can also be used in analytical chemistry, particularly in the development of methods for the quantification of genotoxic impurities . Such analytical methods are crucial for ensuring the safety and efficacy of pharmaceuticals.

Antibacterial Activity

Triazolopyrazine derivatives have shown promise in antibacterial applications. They have been studied for their potential to treat bacterial infections, which is increasingly important in the face of rising antibiotic resistance .

Antidiabetic Drug Development

The triazolopyrazine core is a key pharmacophore in the development of antidiabetic drugs. It is notably present in sitagliptin phosphate, a medication used to treat type II diabetes mellitus .

Anti-platelet Aggregation

Compounds based on the triazolopyrazine structure have been investigated for their anti-platelet aggregation properties. This application is significant in the prevention of thrombotic diseases .

将来の方向性

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The development of the piperazine-fused triazoles, such as this compound, presents both challenges and opportunities . The creation of compound collections containing “privileged scaffolds” like this one may eliminate a number of problems featured by commercial compound libraries .

作用機序

Target of Action

The primary targets of this compound are Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Result of Action

The result of the compound’s action is the inhibition of the targeted bacteria, leading to their inability to survive or reproduce. This results in the effective treatment of infections caused by these bacteria .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate with ammonia in methanol.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate", "ammonia", "methanol" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate and ammonia to methanol.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate." ] }

CAS番号

1250999-00-8

製品名

tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

分子式

C11H19N5O2

分子量

253.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。